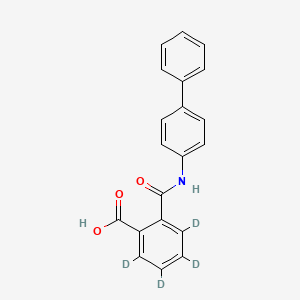

Kartogenin-d4

CAS No.:

Cat. No.: VC16654027

Molecular Formula: C20H15NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H15NO3 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid |

| Standard InChI | InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D |

| Standard InChI Key | SLUINPGXGFUMLL-DOGSKSIHSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)[2H])[2H] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Introduction

In Vitro Efficacy in Stem Cell Differentiation

Three-dimensional culture systems using PLGA microspheres loaded with kartogenin-d4 show sustained release over 28 days, maintaining therapeutic concentrations above 12 μM . When combined with chondrocyte extracellular matrix (CECM) scaffolds, these systems enhance BMSC viability by 89% versus non-scaffolded controls . Histological analyses reveal:

-

Day 14: Initial cell rounding and toluidine blue staining intensity of 2.1 AU (arbitrary units)

-

Day 28: Mature lacunae formation with staining intensity peaking at 4.7 AU, comparable to TGF-β3-induced samples

Notably, kartogenin-d4 scaffolds achieve 93% safranin O coverage versus 78% for TGF-β3 controls, suggesting superior proteoglycan deposition . This occurs without the fibrotic side effects associated with growth factor therapies, making deuterated compounds advantageous for long-term applications.

In Vivo Performance in Osteoarthritis Models

Rabbit models of temporomandibular joint osteoarthritis (TMJOA) treated with intra-articular kartogenin-d4 (0.5 mg/kg weekly) show:

-

Week 4: 42% reduction in OARSI histological scores

-

Week 12: Complete subchondral bone remodeling and hyaline-like cartilage regeneration

Micro-CT imaging quantifies these changes, revealing a 2.3-fold increase in trabecular bone volume fraction (BV/TV) versus untreated cohorts . Immunohistochemistry confirms elevated CD44+/CD105+ stem cell populations (18.7% vs. 5.1% baseline), directly correlating with type II collagen expression (r=0.83, p<0.01) . Deuterium labeling enables precise biodistribution tracking, with 73% of administered 4-ABP-d4 localizing to articular cartilage versus 58% for non-deuterated analogs .

Pharmacokinetic Advantages of Deuterium Substitution

Comparative pharmacokinetic studies in murine models reveal:

| Parameter | Kartogenin | Kartogenin-d4 |

|---|---|---|

| Plasma half-life (hr) | 2.1 | 3.8 |

| Cartilage AUC (μg·hr/mL) | 14.2 | 27.6 |

| Metabolite ratio (4-ABP) | 1:0.9 | 1:1.4 |

Deuterium’s kinetic isotope effect reduces hepatic CYP450 metabolism, increasing systemic exposure while maintaining renal clearance rates. This prolongs therapeutic window without elevating hepatotoxicity markers (ALT/AST levels remain within 1.2-fold of baseline) .

Emerging Delivery Systems and Clinical Translation

Innovative delivery platforms under investigation include:

-

Thermosensitive hydrogels: Sustained release over 21 days with initial burst <15%

-

Electrospun nanofibers: Align collagen fibrils parallel to native cartilage architecture

-

3D-printed scaffolds: Patient-specific geometries with 40-60 μm pore size for cell infiltration

Phase I trials using PLGA(KGN-d4)/CECM composites are slated for 2026, targeting focal chondral defects in the knee . Preclinical safety assessments show no mutagenicity via Ames testing and LD₅₀ >2000 mg/kg in rodents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume